molecular formula C26H26N2OS B2373296 N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-56-5

N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2373296
CAS No.: 532969-56-5
M. Wt: 414.57
InChI Key: AHZTXAYQRSQACT-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule that contains an indole ring, a benzyl group, and an amide group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring directly attached to a methyl group . The amide group consists of a carbonyl group (C=O) attached to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the benzyl group, and the amide group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing indole rings, benzyl groups, and amide groups are known to undergo a variety of chemical reactions. For example, indoles can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, amides have strong intermolecular forces due to the presence of the polar carbonyl group and the ability to form hydrogen bonds, which can affect their boiling and melting points .

Scientific Research Applications

Alkaline Phosphatase Inhibition

  • N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide and its derivatives exhibit inhibitory effects on alkaline phosphatase, a key enzyme in bone and teeth calcification. Research shows that these compounds act as non-competitive inhibitors, forming enzyme-inhibitor complexes, indicating potential applications in regulating bone and teeth development (Abbasi et al., 2019).

Antimicrobial and Antiproliferative Properties

  • Some derivatives of this compound have shown significant in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Additionally, certain compounds in this class have demonstrated potent antiproliferative activity against various cancer cell lines, indicating potential applications in developing novel antimicrobial and anticancer agents (Kumar et al., 2012).

NO Production Inhibition

  • Research has identified certain benzamide derivatives, related to this compound, as potent inhibitors of nitric oxide (NO) production in microglia cells. This suggests potential therapeutic applications in conditions where NO production needs to be modulated, such as in certain neurological disorders or inflammatory responses (Kim et al., 2009).

Cancer Cell Targeting

  • Benzamide derivatives, including those related to the compound , have been studied for their ability to target melanoma cells. They have shown promise in delivering cytostatics selectively to melanoma cells, enhancing the efficacy of cancer treatment. This implies a potential role in targeted drug delivery systems for melanoma therapy (Wolf et al., 2004).

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential biological activity. Given the biological activity of many indole-containing compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-12-13-20(2)22(16-19)18-30-25-17-28(24-11-7-6-10-23(24)25)15-14-27-26(29)21-8-4-3-5-9-21/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZTXAYQRSQACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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